1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)propan-1-one
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Overview
Description
1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various targets such as tyrosine kinases , and produce nitric oxide (NO), a messenger molecule with diverse functions throughout the body .
Mode of Action
For instance, similar compounds have been found to inhibit the activity of tyrosine kinases , which play a crucial role in signal transduction pathways and influence cell functions such as growth, differentiation, and metabolism.
Biochemical Pathways
For example, some compounds have been found to produce nitric oxide (NO), which mediates tumoricidal and bactericidal actions in macrophages .
Pharmacokinetics
Similar compounds have been found to have good interspecies pharmacokinetic properties .
Result of Action
Similar compounds have been found to produce nitric oxide (no), which mediates tumoricidal and bactericidal actions in macrophages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 6-methylpyridin-2-amine with pyridazine derivatives under specific conditions to form the desired product . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)propan-1-one undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens) . The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)propan-1-one has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)propan-1-one include other pyridazinone derivatives, such as:
- 2-(3,4-Difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methane-sulfonylphenyl)-2H-pyridazin-3-one
- 2-Non-substituted/2-methyl-/2-(2-acetyloxyethyl)-6-[4-(substitutedpyrrol-1-yl)phenyl]-4,5-dihydro-3(2H)pyridazinone derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which allows for specific interactions with molecular targets and pathways. This unique structure may contribute to its diverse pharmacological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c1-3-17(24)23-11-9-22(10-12-23)16-8-7-15(20-21-16)19-14-6-4-5-13(2)18-14/h4-8H,3,9-12H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDCYWIDOLSCHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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